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Compound of Interest

Compound Name: 1H-Pyrazolo[3,4-c]pyridin-3-amine

CAS No.: 76006-17-2

Cat. No.: B1589254

Get Quote

Executive Summary
The 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold represents a critical bioisostere of adenine,

widely utilized in the design of ATP-competitive kinase inhibitors (e.g., GSK-3, JAK, and CDK

inhibitors). Despite its pharmacological value, the synthesis and structural characterization of

this scaffold present significant challenges, primarily due to the potential for regioisomer

formation (vs. [3,4-b] or [4,3-c] isomers) and annular tautomerism (1H vs. 2H).

This guide provides a definitive, self-validating workflow for the synthesis and structural

elucidation of 1H-pyrazolo[3,4-c]pyridin-3-amine. It moves beyond generic descriptions,

offering a causal analysis of the chemical shifts and specific HMBC correlations required to

certify the structure.

Part 1: Structural Fundamentals & Tautomerism
Before synthesis, one must understand the target's dynamic nature. The "3-amine" functionality

introduces a donor-acceptor motif essential for hydrogen bonding within the kinase hinge

region.
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The Isomer Challenge
The fusion of pyrazole and pyridine rings can yield multiple isomers. The two most commonly

confused are:

Pyrazolo[3,4-b]pyridine: The "linear" fusion where the pyridine nitrogen is adjacent to the

bridgehead.

Pyrazolo[3,4-c]pyridine (Target): The "iso" fusion where the pyridine nitrogen is separated

from the bridgehead by one carbon on one side, and two on the other.

Critical Diagnostic Feature:

[3,4-b] Isomer: Contains three contiguous protons (H4, H5, H6). NMR shows an AMX or ABC

spin system (d, dd, d).

[3,4-c] Isomer: Contains one isolated proton (H4) and two vicinal protons (H6, H7). NMR

shows one Singlet and two Doublets.

Tautomeric Equilibrium
In solution (DMSO-d6), the 1H-tautomer is generally favored over the 2H-tautomer due to the

stabilization of the lone pair on N2 by the adjacent amine group (intramolecular H-bond

potential). However, N-alkylation can occur at either N1 or N2, necessitating rigorous NOESY

analysis during derivatization.

Part 2: Synthetic Pathway (The "Make" Phase)
The synthesis relies on the Gewald-type cyclization using a 4-chloro-3-cyanopyridine precursor.

This route is preferred over the hydrazine-aldehyde condensation as it unequivocally fixes the

regiochemistry of the amine at position 3.

Protocol: Cyclization of 4-Chloro-3-cyanopyridine
Reagents:

Precursor: 4-chloro-3-cyanopyridine (CAS: 15470-36-7)
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Reagent: Hydrazine hydrate (64-65% in water)

Solvent: n-Butanol or Ethanol (High boiling point alcohol preferred for kinetics)

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 eq of 4-chloro-3-cyanopyridine in n-Butanol (0.5 M concentration).

Addition: Add 3.0 eq of Hydrazine hydrate dropwise at room temperature. Note: Excess

hydrazine acts as both nucleophile and base to scavenge HCl.

Reflux: Heat the mixture to 110°C (reflux) for 4-6 hours.

Mechanism:[1] Hydrazine first displaces the 4-chloro group (SNAr) to form the 4-

hydrazinyl intermediate. Subsequently, the terminal nitrogen attacks the nitrile carbon

(nucleophilic addition), followed by tautomerization to form the 3-amino-pyrazole ring.

Precipitation: Cool the reaction to 0°C. The product often precipitates as a beige/off-white

solid.

Purification: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from

Ethanol/Water if necessary.

Yield Expectation: 75-85%

Visualization: Synthetic Workflow

4-Chloro-3-cyanopyridine
(Precursor)

4-Hydrazinyl-3-cyanopyridine
(Transient Intermediate)

+ N2H4, SNAr 1H-Pyrazolo[3,4-c]pyridin-3-amine
(Target Scaffold)

Cyclization onto CN

Click to download full resolution via product page

Caption: Step-wise conversion of chloropyridine to pyrazolopyridine via SNAr and

intramolecular cyclization.

Part 3: Analytical Elucidation Strategy (The
"Measure" Phase)
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This section details the self-validating NMR logic. You must observe these specific signals to

confirm the [3,4-c] isomer.

1H NMR Signature (DMSO-d6, 400 MHz)
Proton Position Multiplicity Approx. Shift (ppm)

Structural Logic
(Why?)

-NH2 (3-pos) Broad Singlet 5.5 - 6.5

Exchangeable amine

protons. Broadening

indicates H-bonding.

-NH (1-pos) Broad Singlet 12.0 - 13.5

Pyrazole NH. Highly

deshielded, often

invisible if wet DMSO

is used.

H4 Singlet (s) 8.8 - 9.1

The Diagnostic Peak.

This proton is isolated

between the

bridgehead and the

pyridine nitrogen (N6).

It has no vicinal

neighbors.

H5 Doublet (d) 8.2 - 8.4

Ortho to Pyridine N

(N6). Deshielded. J

~5.5 Hz (coupling to

H7).

H7 Doublet (d) 7.6 - 7.8

Meta to Pyridine N.

Shielded relative to

H5. J ~5.5 Hz.

Critical Validation Step: If you observe a triplet or a doublet of doublets (dd) in the aromatic

region, you have likely synthesized the [3,4-b] isomer or the starting material has not cyclized.

The presence of a sharp aromatic singlet at ~9.0 ppm is the mandatory inclusion criterion for

the [3,4-c] scaffold.
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13C NMR & 2D Correlations
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive proof of fusion.

H4 (Singlet) Correlation: Must show a strong 3-bond correlation to the Bridgehead Carbon

(C7a) and the Pyridine Nitrogen adjacent carbon (C5).

NH2 Correlation: The amine protons should show a correlation to C3 (direct attachment)

and C3a (bridgehead).

Visualization: Elucidation Decision Tree

Crude Product Isolated

1H NMR (DMSO-d6)

Is there an aromatic Singlet
(approx 9.0 ppm)?

Confirmed: [3,4-c] Isomer
(Isolated H4 proton)

Yes

Rejected: [3,4-b] Isomer
(Vicinal coupling system)

No (Only doublets/triplets)

Click to download full resolution via product page

Caption: Logic flow for distinguishing pyrazolo[3,4-c]pyridine from the [3,4-b] isomer using 1H

NMR.

Part 4: Application & Reference Data
Biological Context (Why this matters)
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The 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold is a privileged structure in kinase discovery.

The N1-C3(NH2) motif mimics the N9-C6(NH2) motif of Adenine.

Binding Mode: The Pyridine N (N6) acts as a hydrogen bond acceptor, while the C3-NH2

acts as a donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of

the gatekeeper residue).

Tabulated Data for Verification
Property Value Notes

Molecular Formula C6H6N4

Molecular Weight 134.14 g/mol

Appearance Off-white to yellow solid
Darkens upon oxidation/light

exposure

Solubility DMSO, MeOH, DMF Poor solubility in DCM/Water

Key IR Bands 3300-3400 cm⁻¹ (NH/NH2)
2200 cm⁻¹ (CN) must be

ABSENT
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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